molecular formula C20H20N2O3S B2748513 N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE CAS No. 862761-05-5

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE

Cat. No.: B2748513
CAS No.: 862761-05-5
M. Wt: 368.45
InChI Key: AAWXBMXKRDRZPC-UHFFFAOYSA-N
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Description

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE is a chemical compound that has gained significant attention in scientific research due to its unique structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a tolyl group, and a tosyl group attached to an oxazole ring, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride in the presence of a base such as pyridine.

    Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane or similar reagents.

    Addition of the Tolyl Group: The tolyl group is typically added through a Friedel-Crafts alkylation reaction using toluene and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Substituted oxazole derivatives with different nucleophiles.

Mechanism of Action

The mechanism of action of N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(p-tolyl)cyclopropane-1-carboxamide: Similar in structure but with a different functional group.

    N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-2-(m-tolyl)acetamide: Shares the cyclopropyl and tolyl groups but has a different core structure.

Uniqueness

N-CYCLOPROPYL-4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-AMINE stands out due to the presence of the tosyl group attached to the oxazole ring, which imparts unique reactivity and potential applications. Its combination of functional groups makes it a versatile compound for various chemical reactions and research applications.

Properties

IUPAC Name

N-cyclopropyl-2-(3-methylphenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-6-10-17(11-7-13)26(23,24)20-19(21-16-8-9-16)25-18(22-20)15-5-3-4-14(2)12-15/h3-7,10-12,16,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWXBMXKRDRZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CC(=C3)C)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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